molecular formula C15H11NO3 B11932061 (3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one

(3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one

Cat. No.: B11932061
M. Wt: 253.25 g/mol
InChI Key: OMKSBDLWMROKNU-XYOKQWHBSA-N
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Description

(3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a precursor in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one typically involves the condensation of 2,5-dihydroxybenzaldehyde with indole-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

(3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: Another indole derivative with similar synthetic routes and biological activities.

    2,5-Dihydroxybenzaldehyde: A precursor used in the synthesis of (3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one.

    Indole-2-one: The core structure of the compound, which is also used in the synthesis of other biologically active molecules.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the indole and dihydroxyphenyl moieties. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

(3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C15H11NO3/c17-10-5-6-14(18)9(7-10)8-12-11-3-1-2-4-13(11)16-15(12)19/h1-8,17-18H,(H,16,19)/b12-8+

InChI Key

OMKSBDLWMROKNU-XYOKQWHBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C3=C(C=CC(=C3)O)O)/C(=O)N2

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(C=CC(=C3)O)O)C(=O)N2

Origin of Product

United States

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